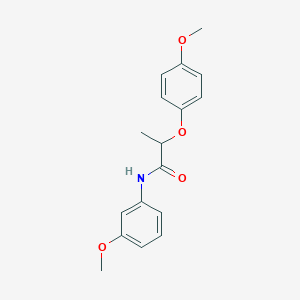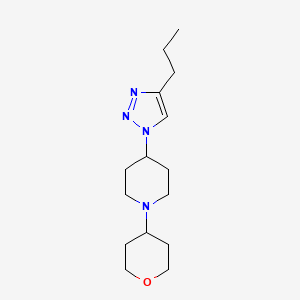
N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide, commonly known as DPBH, is a chemical compound with potential applications in scientific research. DPBH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of DPBH is not fully understood, but it is thought to involve the chelation of metal ions, the inhibition of Hsp90 activity, and the inhibition of amyloid-beta peptide aggregation. DPBH has been shown to selectively bind to copper ions, which may lead to the formation of a complex that disrupts cellular processes. DPBH has also been shown to inhibit the activity of Hsp90, which may lead to the induction of cell death in cancer cells. Finally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which may prevent the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPBH has been shown to have various biochemical and physiological effects, including the inhibition of Hsp90 activity, the induction of cell death in cancer cells, and the inhibition of amyloid-beta peptide aggregation. DPBH has also been shown to selectively bind to copper ions and exhibit fluorescence, which may make it useful as a probe for the detection of copper ions in biological samples.
实验室实验的优点和局限性
The advantages of DPBH for lab experiments include its potential applications in the detection of metal ions, as an anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells and inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The limitations of DPBH for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
Of research on DPBH include the development of more efficient synthesis methods, the investigation of its potential applications as a therapeutic agent for various diseases, and the optimization of its properties as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of DPBH and its potential toxicity.
合成方法
DPBH has been synthesized using various methods, including the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl chloride and benzohydrazide in the presence of a base, and the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl isocyanate and benzohydrazide. The yield of DPBH obtained from these methods has been reported to be between 60-80%. The purity of DPBH can be increased by recrystallization from solvents such as ethanol or methanol.
科学研究应用
DPBH has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival. Additionally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
属性
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-11-14(17(23)20(15)13-9-5-2-6-10-13)18-19-16(22)12-7-3-1-4-8-12/h1-10,14,18H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKVXNMHKKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-5-methoxy-2-furamide trifluoroacetate](/img/structure/B5219797.png)
![N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide](/img/structure/B5219799.png)
![3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5219804.png)

![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)

![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)

![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)